molecular formula C9H7F2NO B1419000 N-(3,5-difluorophenyl)prop-2-enamide CAS No. 1156755-81-5

N-(3,5-difluorophenyl)prop-2-enamide

Cat. No. B1419000
M. Wt: 183.15 g/mol
InChI Key: GEWSUIBJGONZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)prop-2-enamide, commonly known as DFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPA belongs to the class of compounds known as enamide, which is a versatile building block in organic synthesis due to its unique reactivity.

Scientific Research Applications

Biological Activities and Therapeutic Potential

  • Antibacterial and Antimicrobial Properties : A study found that certain cinnamamides, including analogs of N-(3,5-difluorophenyl)prop-2-enamide, exhibited significant antibacterial and antimicrobial activities. These compounds were effective against gram-positive bacteria, mycobacterial strains, and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) (Strharsky et al., 2022).

  • Antimalarial Activity : Research on a series of ring-substituted N-arylcinnamanilides, which are structurally related to N-(3,5-difluorophenyl)prop-2-enamide, showed that several derivatives had significant antimalarial activity against Plasmodium falciparum, suggesting potential in antimalarial drug development (Kos et al., 2022).

  • Anti-Inflammatory Potential : Certain N-arylcinnamanilide derivatives exhibited significant anti-inflammatory properties, attenuating lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory processes (Hošek et al., 2019).

Chemical Properties and Synthesis

  • Catalytic Applications : A study on tertiary enamides, similar to N-(3,5-difluorophenyl)prop-2-enamide, demonstrated their utility in catalysis, specifically in enantioselective intramolecular additions to ketones, indicating their potential in synthetic organic chemistry (Yang et al., 2009).

  • Molecular Interactions in Solution : Studies on molecular interactions of similar compounds in solutions like ethanol provided insights into their behavior in various solvents, which is crucial for their application in chemical syntheses (Tekade et al., 2015).

  • Potential in Heterocyclic Synthesis : Research demonstrated the use of β,β-difluoroenamides, related to N-(3,5-difluorophenyl)prop-2-enamide, as precursors in heterocyclic synthesis, highlighting their versatility in creating fluorinated compounds (Meiresonne et al., 2015).

properties

IUPAC Name

N-(3,5-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSUIBJGONZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)prop-2-enamide

CAS RN

1156755-81-5
Record name N-(3,5-difluorophenyl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-difluorophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-difluorophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-difluorophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-difluorophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-difluorophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-difluorophenyl)prop-2-enamide

Citations

For This Compound
1
Citations
T Strharsky, D Pindjakova, J Kos, L Vrablova… - International Journal of …, 2022 - mdpi.com
A series of eighteen 4-chlorocinnamanilides and eighteen 3,4-dichlorocinnamanilides were designed, prepared and characterized. All compounds were evaluated for their activity …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.